molecular formula C7H11IN2 B1612859 3,5-Diethyl-4-iodo-1H-pyrazole CAS No. 390356-27-1

3,5-Diethyl-4-iodo-1H-pyrazole

Cat. No. B1612859
CAS RN: 390356-27-1
M. Wt: 250.08 g/mol
InChI Key: HKJYPQZKGXFVJQ-UHFFFAOYSA-N
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Description

“3,5-Diethyl-4-iodo-1H-pyrazole” is a derivative of pyrazole, which is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms . It undergoes iodination in the presence of iodine and ammonium hydroxide to yield 3,4-di-iodo- and 3,4,5-tri-iodo-pyrazole .


Molecular Structure Analysis

The molecular weight of “this compound” is 250.08 . The IUPAC name is this compound and the InChI code is 1S/C7H11IN2/c1-3-5-7(8)6(4-2)10-9-5/h3-4H2,1-2H3,(H,9,10) .


Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . More specific physical and chemical properties are not mentioned in the search results.

Scientific Research Applications

3,5-Diethyl-4-iodo-1H-pyrazole has been studied for its potential applications in a variety of scientific research fields. It has been used in the synthesis of a variety of drugs and pharmaceuticals, including anti-cancer drugs, anti-inflammatory drugs, and antibiotics. It has also been studied for its potential applications in biochemistry and physiology, including its ability to modulate the activity of enzymes and receptors. Additionally, this compound has been studied for its potential applications in drug delivery systems, as it has been found to be an effective vehicle for the delivery of active pharmaceutical ingredients.

Advantages and Limitations for Lab Experiments

3,5-Diethyl-4-iodo-1H-pyrazole has a number of advantages and limitations for use in lab experiments. One advantage is its relatively low cost, making it an affordable option for many research projects. Additionally, this compound is relatively stable, making it suitable for use in a variety of lab experiments. However, this compound has a number of limitations as well. It is not water-soluble, so it cannot be used in experiments involving aqueous solutions. Additionally, this compound is toxic and should be handled with caution.

Future Directions

There are a number of potential future directions for the use of 3,5-Diethyl-4-iodo-1H-pyrazole in scientific research. These include further research into its potential applications in drug synthesis, biochemistry, and physiology. Additionally, further research into its potential applications in drug delivery systems is warranted. Additionally, further research into the mechanism of action of this compound and its biochemical and physiological effects is needed. Finally, further research into the safety and toxicity of this compound is needed to ensure its safe use in laboratory experiments.

Safety and Hazards

“3,5-Diethyl-4-iodo-1H-pyrazole” is considered hazardous. It has the signal word “Warning” and the hazard statements H302, H312, H315, H319, H332, H335 . The target organs are the respiratory system .

properties

IUPAC Name

3,5-diethyl-4-iodo-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11IN2/c1-3-5-7(8)6(4-2)10-9-5/h3-4H2,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKJYPQZKGXFVJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NN1)CC)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90619266
Record name 3,5-Diethyl-4-iodo-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90619266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

390356-27-1
Record name 3,5-Diethyl-4-iodo-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90619266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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